5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method includes the reaction of 2-methylpyrimidine-5-amine with 2-chloropyrimidine-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyrimidine
- 5-Amino-2-methylpyrimidine
- 4-Amino-2,6-dimethylpyrimidine
Uniqueness
5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its dual amino substitution allows for versatile chemical modifications and potential interactions with various biological targets.
Properties
CAS No. |
77961-64-9 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpyrimidin-5-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c1-5-11-2-6(3-12-5)14-9-13-4-7(10)8(16)15-9/h2-4H,10H2,1H3,(H2,13,14,15,16) |
InChI Key |
HPXXWEPFIULQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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